Ethyl(imino)methyl-lamda(6)-sulfanone

Catalog No.
S3111348
CAS No.
35362-83-5
M.F
C3H9NOS
M. Wt
107.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(imino)methyl-lamda(6)-sulfanone

CAS Number

35362-83-5

Product Name

Ethyl(imino)methyl-lamda(6)-sulfanone

IUPAC Name

ethyl-imino-methyl-oxo-λ6-sulfane

Molecular Formula

C3H9NOS

Molecular Weight

107.17

InChI

InChI=1S/C3H9NOS/c1-3-6(2,4)5/h4H,3H2,1-2H3

InChI Key

VGQYFOJSWJEAII-UHFFFAOYSA-N

SMILES

CCS(=N)(=O)C

Solubility

not available

Application in Epigenetics

Scientific Field: Epigenetics and Genomic Research

Summary of Application: Ethyl(imino)methyl-lamda(6)-sulfanone is utilized in the study of DNA methylation patterns, which are crucial for understanding gene expression regulation and epigenetic modifications.

Methods of Application: The compound is used in whole-genome DNA methylation sequencing experiments. It serves as a reagent in library preparation protocols, where it may facilitate the conversion of unmethylated cytosines or act as a protective group during the sequencing process.

Results and Outcomes: In a study involving 22 whole-genome DNA methylation sequencing experiments, protocols using Ethyl(imino)methyl-lamda(6)-sulfanone demonstrated improved library quality and uniformity metrics, cytosine retention, and CpG beta value consistency between technical replicates .

Ethyl(imino)methyl-lamda(6)-sulfanone is a chemical compound with the molecular formula C₃H₉NOS and a CAS number of 35362-83-5. This compound features a sulfanone functional group, which is characterized by the presence of a sulfur atom bonded to an oxygen atom (sulfone) and an imino group (–C=N–). Its structure includes an ethyl group attached to the nitrogen atom of the imino group, making it unique among sulfanones. Ethyl(imino)methyl-lamda(6)-sulfanone is noted for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its reactivity and biological activity .

Typical of sulfanones and imines. Key reactions include:

  • Nucleophilic Addition: The imino nitrogen can act as a nucleophile, allowing for the addition of electrophiles.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and sulfonic acids.
  • Oxidation: The sulfur atom may undergo oxidation to yield sulfoxides or sulfones, depending on the reaction conditions .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that compounds similar to ethyl(imino)methyl-lamda(6)-sulfanone exhibit various biological activities, including:

  • Antimicrobial Properties: Some sulfanones have shown effectiveness against bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
  • Anti-inflammatory Effects: Certain derivatives have been studied for their ability to modulate inflammatory pathways.
  • Enzyme Inhibition: Compounds with similar structures have been investigated for their role as enzyme inhibitors, particularly in metabolic pathways .

The synthesis of ethyl(imino)methyl-lamda(6)-sulfanone can be achieved through several methods:

  • Condensation Reaction: Reacting ethylamine with a suitable carbonyl compound (like formaldehyde) in the presence of sulfur-containing reagents can yield the desired imine structure.
  • Sulfonation: Introducing a sulfonyl group through electrophilic substitution on an appropriate precursor can lead to the formation of the sulfanone structure.
  • Reduction Reactions: Starting from sulfonamide precursors, reduction processes can be employed to yield ethyl(imino)methyl-lamda(6)-sulfanone .

These methods emphasize the compound's synthetic accessibility for research and industrial applications.

Ethyl(imino)methyl-lamda(6)-sulfanone has potential applications in various domains:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Agricultural Chemicals: The compound could serve as a precursor for developing pesticides or herbicides due to its biological activity.
  • Material Science: It may find use in synthesizing polymers or materials with specific properties related to its chemical structure .

Interaction studies involving ethyl(imino)methyl-lamda(6)-sulfanone focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest:

  • Binding Affinity: The compound may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions.
  • Mechanistic Insights: Understanding how it interacts at the molecular level could provide insights into its biological effects and therapeutic potential .

Further research is necessary to elucidate these interactions fully.

Ethyl(imino)methyl-lamda(6)-sulfanone shares structural characteristics with several other compounds. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
EthylamineSimple amine with an ethyl groupLacks sulfur functionality
SulfanilamideContains a sulfonamide groupExhibits strong antibacterial properties
IminesGeneral class featuring C=N bondsDiverse reactivity based on substituents
Thiazolidine derivativesContains sulfur and nitrogenKnown for biological activity against diabetes

Ethyl(imino)methyl-lamda(6)-sulfanone's uniqueness lies in its combination of imine and sulfonic functionalities, which may confer distinct reactivity and biological properties compared to these similar compounds .

XLogP3

1.3

Dates

Modify: 2023-08-18

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